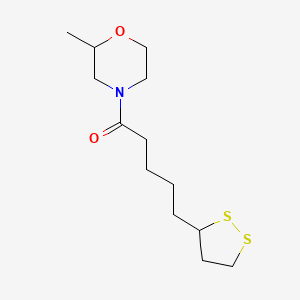
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one, also known as DMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to activate the Nrf2 pathway, which is responsible for the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is also stable and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one. One area of interest is the potential use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in these applications. Another area of research is the development of new synthetic methods for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one that are more efficient and cost-effective. Additionally, the identification of new targets and pathways for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one could lead to the development of new therapeutic applications.
Synthesis Methods
The synthesis of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one involves the reaction of 1,2-dithiolane-3-thione with 2-methylmorpholine-4-oxide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one as a white crystalline powder with a molecular weight of 297.4 g/mol.
Scientific Research Applications
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-14(7-8-16-11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUUBGTTLEOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

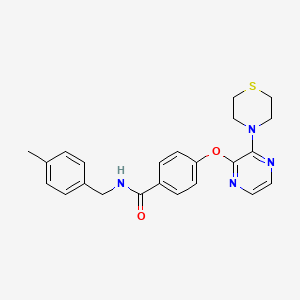
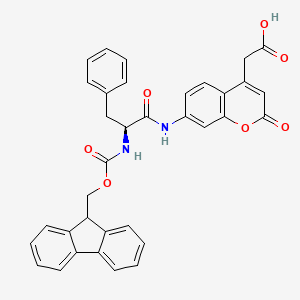
![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)

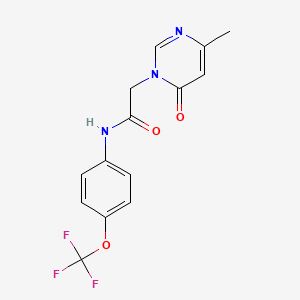
![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)
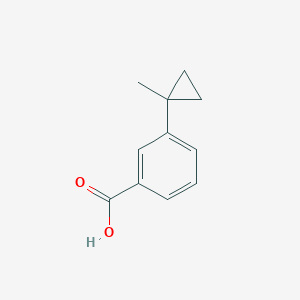
![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)
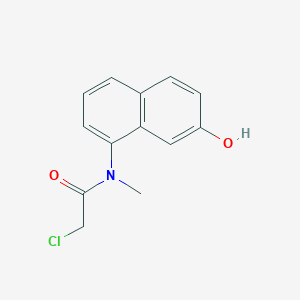
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2436410.png)